Cas no 64383-30-8 (2-chloro-4-iodobenzene-1-sulfonamide)
2-chloro-4-iodobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- BENZENESULFONAMIDE, 2-CHLORO-4-IODO-
- 2-Chloro-4-iodobenzenesulfonamide
- 2-chloro-4-iodobenzene-1-sulfonamide
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- MDL: MFCD11650746
- Inchi: 1S/C6H5ClINO2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,(H2,9,10,11)
- InChI Key: YSLHMFMGFAUDBM-UHFFFAOYSA-N
- SMILES: C1(S(N)(=O)=O)=CC=C(I)C=C1Cl
2-chloro-4-iodobenzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013027285-250mg |
2-Chloro-4-iodobenzenesulfonamide |
64383-30-8 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Alichem | A013027285-500mg |
2-Chloro-4-iodobenzenesulfonamide |
64383-30-8 | 97% | 500mg |
$863.90 | 2023-09-01 | |
| Alichem | A013027285-1g |
2-Chloro-4-iodobenzenesulfonamide |
64383-30-8 | 97% | 1g |
$1490.00 | 2023-09-01 | |
| Enamine | EN300-272027-0.05g |
2-chloro-4-iodobenzene-1-sulfonamide |
64383-30-8 | 95.0% | 0.05g |
$587.0 | 2025-03-20 | |
| Enamine | EN300-272027-0.1g |
2-chloro-4-iodobenzene-1-sulfonamide |
64383-30-8 | 95.0% | 0.1g |
$615.0 | 2025-03-20 | |
| Enamine | EN300-272027-0.25g |
2-chloro-4-iodobenzene-1-sulfonamide |
64383-30-8 | 95.0% | 0.25g |
$642.0 | 2025-03-20 | |
| Enamine | EN300-272027-0.5g |
2-chloro-4-iodobenzene-1-sulfonamide |
64383-30-8 | 95.0% | 0.5g |
$671.0 | 2025-03-20 | |
| Enamine | EN300-272027-1.0g |
2-chloro-4-iodobenzene-1-sulfonamide |
64383-30-8 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Enamine | EN300-272027-2.5g |
2-chloro-4-iodobenzene-1-sulfonamide |
64383-30-8 | 95.0% | 2.5g |
$1370.0 | 2025-03-20 | |
| Enamine | EN300-272027-5.0g |
2-chloro-4-iodobenzene-1-sulfonamide |
64383-30-8 | 95.0% | 5.0g |
$2028.0 | 2025-03-20 |
2-chloro-4-iodobenzene-1-sulfonamide Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-chloro-4-iodobenzene-1-sulfonamide
Introduction to BENZENESULFONAMIDE, 2-CHLORO-4-IODO (CAS No. 64383-30-8)
BENZENESULFONAMIDE, 2-CHLORO-4-IODO, identified by the Chemical Abstracts Service Number (CAS No.) 64383-30-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of both chlorine and iodine substituents at the 2nd and 4th positions of the benzene ring, respectively, endow it with unique chemical properties that make it a valuable scaffold for further derivatization and functionalization.
The synthesis of BENZENESULFONAMIDE, 2-CHLORO-4-IODO involves a series of well-established organic reactions, including chlorination and iodination of benzenesulfonyl chloride derivatives. The introduction of chlorine and iodine atoms at specific positions on the benzene ring enhances the electrophilic nature of the molecule, making it more reactive towards nucleophilic substitution reactions. This reactivity is crucial for the development of novel sulfonamide-based drugs that can target various biological pathways.
In recent years, sulfonamides have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The structural motif of sulfonamides allows for strong interactions with biological targets such as enzymes and receptors, leading to the development of potent pharmacological agents. Among these compounds, BENZENESULFONAMIDE, 2-CHLORO-4-IODO has shown promise in preclinical studies as a lead compound for drug discovery.
One of the most intriguing aspects of BENZENESULFONAMIDE, 2-CHLORO-4-IODO is its potential application in the development of targeted therapies for cancer. Sulfonamides have been demonstrated to inhibit key enzymes involved in tumor growth and progression. The presence of halogen atoms in this compound not only enhances its solubility but also improves its binding affinity to biological targets. This has led to interest in using BENZENESULFONAMIDE, 2-CHLORO-4-IODO as a starting material for designing more sophisticated molecules with improved pharmacokinetic properties.
Another area where BENZENESULFONAMIDE, 2-CHLORO-4-IODO shows significant promise is in the treatment of infectious diseases. Sulfonamides are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and parasites. The structural modifications introduced by chlorine and iodine substituents can enhance the efficacy of this compound against drug-resistant strains. Recent studies have highlighted the potential of sulfonamides as alternatives to traditional antibiotics due to their ability to disrupt essential bacterial processes.
Furthermore, BENZENESULFONAMIDE, 2-CHLORO-4-IODO has been explored as a component in combination therapies aimed at overcoming multidrug resistance in cancer cells. By incorporating this compound into drug cocktails alongside other chemotherapeutic agents, researchers aim to improve treatment outcomes and reduce the likelihood of resistance development. The unique chemical properties of BENZENESULFONAMIDE, 2-CHLORO-4-IODO make it an ideal candidate for such combinatorial approaches.
In terms of synthetic chemistry, BENZENESULFONAMIDE, 2-CHLORO-4-IODO serves as a versatile intermediate for the preparation of more complex sulfonamide derivatives. The chlorine and iodine substituents provide reactive sites for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig coupling. These reactions allow chemists to introduce additional functional groups into the molecule, thereby tailoring its biological activity to specific therapeutic needs.
The pharmacological evaluation of BENZENESULFONAMIDE, 2-CHLORO-4-IODO has revealed several interesting findings. In vitro studies have demonstrated its ability to inhibit enzymes such as dihydropteroate synthase (DHPS), which is crucial for bacterial folate metabolism. This inhibition mechanism makes it an effective antimicrobial agent against a wide range of bacteria. Additionally, preclinical studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine production and reducing inflammation-induced tissue damage.
The potential applications of BENZENESULFONAMIDE, 2-CHLORO-4-IODO extend beyond infectious diseases and cancer treatment. Researchers are investigating its use in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Sulfonamides have been found to interact with amyloid-beta plaques and alpha-synuclein aggregates, which are hallmark features of these diseases. By targeting these pathological markers, BENZENESULFONAMIDE, 2-CHLORO-4-IODO could potentially slow down disease progression and improve patient outcomes.
In conclusion,BENZENESULFONAMIDE, 2-chloro, 4-iodo, (CAS No. 64383-30-8) is a multifaceted compound with significant therapeutic potential across various disease areas. Its unique structural features make it an attractive scaffold for drug discovery efforts aimed at developing novel treatments for cancer、infectious diseases、and neurodegenerative disorders。Further research is warranted to fully elucidate its mechanisms of action and explore its clinical applications.
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